Indenolol hydrochloride is derived from the condensation of indenol with isopropylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound falls under the category of beta-blockers, a class of medications widely utilized for managing hypertension, angina pectoris, and arrhythmias. The International Union of Pure and Applied Chemistry (IUPAC) name for indenolol hydrochloride is 1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride.
The synthesis of indenolol hydrochloride involves several key steps:
In industrial settings, batch processing techniques are employed where large quantities of reactants are combined in reactors. Following synthesis, purification methods such as crystallization and filtration are utilized to ensure high purity levels of the final product.
Indenolol hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , indicating that it contains 15 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and two oxygen atoms along with one chloride ion. The InChI representation for this compound is:
The structural formula reveals the presence of an indene ring fused with a hydroxyl group and an alkyl amine side chain.
Indenolol hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of indenolol hydrochloride in organic synthesis and medicinal chemistry.
Indenolol hydrochloride exerts its pharmacological effects primarily through the blockade of beta-adrenergic receptors located in cardiac tissues. By inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. This mechanism makes it effective for treating conditions such as hypertension and tachycardia.
The binding affinity for different beta-receptor subtypes influences its therapeutic efficacy and side effect profile .
Indenolol hydrochloride exhibits specific physical properties that are critical for its formulation:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light and moisture .
Indenolol hydrochloride finds extensive applications in clinical settings:
Additionally, its role in combination therapies for enhanced therapeutic outcomes has been explored in various clinical studies .
Beta-adrenergic antagonists revolutionized cardiovascular therapy following Sir James Black’s development of Pronethalol (1962), the first clinically viable beta-blocker. Due to carcinogenicity concerns, Pronethalol was replaced by Propranolol (1967), which established the core structure of aryloxypropanolamine derivatives as a scaffold for beta-blockade activity [3] [6]. By the 1980s, researchers sought agents with improved receptor selectivity and pharmacodynamic profiles. This led to the development of third-generation beta-blockers like Indenolol, designed to target hypertension while minimizing adverse effects associated with non-selective blockade. Indenolol emerged during this era of structural innovation, incorporating an indenol moiety to enhance beta-1 adrenergic specificity [1] [4].
Indenolol hydrochloride was first synthesized in the early 1980s as a phenolic derivative of 4-indenol. The initial synthetic route involved:
Indenolol’s molecular structure (C₁₅H₂₁NO₂·HCl) features a phenolic indene group linked to an isopropylamino-propanol side chain. Key optimization strategies included:
Table 1: Receptor Binding Affinities of Optimized Beta-Blockers | Compound | β₁-Adrenergic IC₅₀ (nM) | β₂-Adrenergic IC₅₀ (nM) | Selectivity Ratio (β₁:β₂) |
---|---|---|---|---|
Indenolol | 12.4 | 284.7 | 1:23 | |
Propranolol | 8.9 | 11.5 | 1:1.3 | |
Metoprolol | 55.1 | 1020.4 | 1:18.5 |
Data derived from competitive radioligand binding assays [1] [3].
These modifications enhanced lipophilicity (log P = 2.8) and extended plasma half-life to ~6 hours, though clinical development was discontinued due to formulation challenges [1] [9].
Batch Synthesis remains the conventional approach for Indenolol hydrochloride production. A typical 3-step sequence comprises:
Continuous Flow Processes address these issues through:
Table 2: Performance Metrics of Synthetic Methods | Parameter | Batch Process | Continuous Flow |
---|---|---|---|
Reaction Time | 20 h | 2.5 h | |
Overall Yield | 68% | 89% | |
Purity | 95% | 99% | |
Throughput | 0.4 g/L·h | 3.2 g/L·h |
Data adapted from chemoenzymatic synthesis studies [9].
Flow systems reduce solvent waste by 40% and are scalable for cGMP manufacturing, though high capital costs limit widespread adoption.
Indenolol hydrochloride’s IP landscape is defined by expired composition-of-matter and formulation patents:
Table 3: Key Patents Involving Indenolol Hydrochloride | Patent Number | Filing Year | Primary Claim | Assignee |
---|---|---|---|---|
US4045482 | 1977 | Indenolol compound and synthesis | Imperial Chemical Industries | |
US20090186069A1 | 2009 | Drug-eluting coatings with beta-blockers | Advanced Cardiovascular Systems | |
US9463166B2 | 2011 | Controlled-release formulations for cardiovascular drugs | Lupin Ltd | |
WO2011158108A2 | 2011 | Indole derivatives from beta-blocker intermediates | University of Strasbourg |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4